(R)-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride (R)-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1217824-86-6
VCID: VC0090064
InChI: InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12;/h9H,4-8,12H2,1-3H3;1H/t9-;/m1./s1
SMILES: CC(C)(C)OC(=O)N1CCCCC1CN.Cl
Molecular Formula: C11H23ClN2O2
Molecular Weight: 250.767

(R)-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride

CAS No.: 1217824-86-6

Cat. No.: VC0090064

Molecular Formula: C11H23ClN2O2

Molecular Weight: 250.767

* For research use only. Not for human or veterinary use.

(R)-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride - 1217824-86-6

Specification

CAS No. 1217824-86-6
Molecular Formula C11H23ClN2O2
Molecular Weight 250.767
IUPAC Name tert-butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12;/h9H,4-8,12H2,1-3H3;1H/t9-;/m1./s1
Standard InChI Key PJABFBQXCLGLSK-SBSPUUFOSA-N
SMILES CC(C)(C)OC(=O)N1CCCCC1CN.Cl

Introduction

Chemical Identity and Structure

Basic Information

(R)-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is an organic compound containing a piperidine ring with an aminomethyl group at the C-2 position and a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen . The compound exists as a hydrochloride salt, which enhances its stability and solubility for laboratory applications . This molecule belongs to the broader class of piperidine derivatives and features R-stereochemistry at the C-2 position of the ring .

Identification Parameters

The compound is characterized by several identification parameters that are critical for its proper recognition and usage in scientific research:

ParameterValue
CAS Number1217824-86-6
Alternative CAS Number1159823-04-7
Molecular FormulaC11H23ClN2O2
Molecular Weight250.767 g/mol
PubChem CID45072457
MDL NumberMFCD11101345
IUPAC Nametert-butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate;hydrochloride

Physical and Chemical Properties

Chemical Reactivity

The compound demonstrates versatile chemical reactivity, particularly through its functional groups:

  • The primary amine (-NH2) can participate in nucleophilic substitution reactions, condensations, and amide formation

  • The Boc-protected piperidine nitrogen can undergo selective deprotection under acidic conditions

  • The molecule can serve as an intermediate in multi-step organic syntheses due to its orthogonally protected nitrogen functionalities

These chemical properties make it a valuable building block in the synthesis of more complex organic molecules, particularly in pharmaceutical chemistry. The compound can participate in various chemical transformations, enabling the creation of diverse derivatives with potential applications in medicinal chemistry and materials science.

Synthesis and Production Methods

Industrial Production Considerations

Industrial-scale production of this compound may employ continuous flow reactors for enhanced control over reaction conditions, potentially leading to higher purity and efficiency. Advanced purification techniques, such as chromatography, are typically employed to isolate the final product effectively and ensure its purity for commercial applications. Quality control measures would include chiral HPLC analysis to confirm the enantiomeric purity of the final product.

Applications and Biological Activity

Synthetic Applications

(R)-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutically relevant compounds. Its utility stems from:

  • The presence of orthogonally protected nitrogen functionalities (Boc-protected cyclic amine and primary amine hydrochloride)

  • Defined stereochemistry that can be transferred to more complex structures

  • Reactivity patterns that allow selective modifications at different sites

These features make it particularly valuable in the synthesis of peptidomimetics, enzyme inhibitors, and other biologically active molecules where stereochemistry plays a crucial role in function.

Biological Significance

The compound exhibits biological activity that makes it relevant in medicinal chemistry research. It has been noted for its potential effects on neurotransmitter systems, particularly in relation to central nervous system functions. The compound's structural features suggest it may interact with various receptors, though specific biological assays would be necessary to determine precise mechanisms of action.

The piperidine ring is a common structural motif in many pharmaceutically active compounds, particularly those targeting the central nervous system. The specific substitution pattern and stereochemistry of this compound may confer selective interactions with biological targets, though detailed structure-activity relationship studies would be needed to fully characterize these effects.

Hazard TypeClassificationHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation

The compound carries a "Warning" signal word according to GHS classification, indicating moderate hazards that require appropriate safety measures during handling .

Protective Measures

When working with this compound, the following safety precautions should be implemented:

  • Use appropriate personal protective equipment including gloves, lab coat, and eye protection

  • Work in a well-ventilated area or preferably under a fume hood

  • Avoid dust formation and inhalation

  • Prevent contact with skin, eyes, and clothing

The recommended precautionary statements include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

First Aid Procedures

In case of exposure to the compound, the following first aid measures are recommended:

Exposure RouteRecommended Action
InhalationMove person to fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin ContactWash off with soap and plenty of water. Consult a physician.
Eye ContactRinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
IngestionNever give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

These procedures align with standard first aid protocols for compounds with similar hazard profiles .

Analytical Methods

Identification Techniques

Several analytical techniques can be employed to identify and characterize (R)-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: For structural confirmation and purity assessment

  • High-Performance Liquid Chromatography (HPLC): For purity determination and chiral analysis

  • Mass Spectrometry: For molecular weight confirmation and fragmentation pattern analysis

  • Infrared Spectroscopy: For functional group identification

  • X-ray Crystallography: For definitive structural determination, including absolute stereochemistry

These methods would be typically employed in combination to ensure the identity, purity, and stereochemical integrity of the compound for research and commercial applications.

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